molecular formula C6H4N6 B3055996 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 6826-96-6

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B3055996
CAS No.: 6826-96-6
M. Wt: 160.14 g/mol
InChI Key: ICJGLLYLYKFWDA-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a fused pyrazole-pyrimidine scaffold with a nitrile group at position 3 and an amino group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves cyclization reactions starting from polyfunctionalized pyrazole precursors such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile . The compound has garnered attention for its antitumor activity, as demonstrated in vitro against Hep2 cell lines using MTT assays, with IC₅₀ values comparable to 5-fluorouracil (5-FU) in select derivatives .

Properties

IUPAC Name

4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-4-5(8)9-2-10-6(4)12-11-3/h2H,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGLLYLYKFWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218421
Record name 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-
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Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6826-96-6
Record name 4-Amino-1H-pyrazolo(3,4-d)pyrimidine-3-carbonitrile
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Record name 1H-Pyrazolo[3, 4-amino-
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Record name 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino-
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Record name 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Applications

1.1. Epidermal Growth Factor Receptor Inhibition

Recent studies have highlighted the efficacy of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, synthesized derivatives demonstrated potent anti-proliferative activities against A549 and HCT-116 cancer cell lines, with one compound showing an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the mutant form (EGFR T790M) .

1.2. Cyclin-Dependent Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. Compounds derived from this scaffold have shown selective inhibition of CDK2, making them promising candidates for cancer treatment . The inhibition of CDK2 can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.

CompoundTargetIC50 (µM)Notes
Compound 12bEGFR WT0.016Potent inhibitor
Compound 12bEGFR T790M0.236Notable activity
Various CDK2 inhibitorsCDK2VariesSelective inhibition

Anti-inflammatory Properties

Research indicates that 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways and could serve as potential therapeutic agents for conditions characterized by excessive inflammation . The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance these effects.

Other Biological Activities

3.1. Antidiabetic Potential

The compound has also been investigated for its hypoglycemic effects, indicating a potential role in diabetes management . The ability to lower blood glucose levels makes it a candidate for further research in metabolic disorders.

3.2. Antiviral Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated activity against HIV-1, showcasing their versatility as antiviral agents . This highlights the importance of exploring various substitutions on the pyrazolo[3,4-d]pyrimidine structure to enhance antiviral efficacy.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:

  • A study focused on synthesizing new derivatives targeting EGFR found that specific modifications led to enhanced potency against cancer cell lines .
  • Another investigation into CDK inhibitors revealed that certain compounds exhibited significant selectivity towards CDK2 over other kinases, indicating their potential for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile primarily involves the inhibition of protein kinases. This compound mimics the adenine ring of ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Activities Reference
4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Tosyl group at N1 Enhanced antitumor activity (Hep2 cells)
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Precursor with cyanomethyl group Versatile intermediate for fused systems
4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine Hydroxy and thiol groups at C4/C6 Potential for metal chelation
4,6-Diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile Dual amino and nitrile groups Broader solubility profile
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives Different ring fusion (pyrazolo[1,5-a]pyrimidine) Antimicrobial activity (e.g., S. aureus)

Physicochemical Properties

  • Solubility: The nitrile group reduces aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 4-hydroxy-6-mercapto derivatives) .
  • Stability : Tosyl derivatives exhibit greater thermal stability due to steric protection of the pyrimidine ring .

Biological Activity

4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential as a kinase inhibitor. This compound is particularly relevant in the context of cancer treatment, where its ability to inhibit specific kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells.

The primary biological activity of this compound is attributed to its interaction with key protein kinases:

  • Cyclin-Dependent Kinase 2 (CDK2) : This kinase is essential for cell cycle regulation, particularly for the transition from the G1 phase to the S phase. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells.
  • Insulin-like Growth Factor 1 Receptor (IGF1R)/Src : The compound also targets IGF1R, which plays a role in cellular growth and survival pathways, further contributing to its anticancer properties.

Cellular Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with an IC50 value of approximately 2.24 µM compared to doxorubicin's IC50 of 9.20 µM .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)2.24CDK2 inhibition
This compoundMCF-7 (Breast)1.74CDK2 inhibition
DoxorubicinA549 (Lung)9.20Topoisomerase II inhibition

Study on Antitumor Activity

In a study conducted by Wang et al., several derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their anticancer properties. One derivative demonstrated high inhibitory activity against multiple tumor cell lines and was identified as a promising candidate for further development as an anticancer agent . Flow cytometric analysis revealed that this compound significantly induced apoptosis in A549 cells.

Kinase Inhibition Profile

A recent investigation focused on the kinase inhibition profile of various pyrazolo[3,4-d]pyrimidine derivatives. Among them, one compound exhibited potent inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against mutant EGFR T790M with an IC50 of 0.236 µM. This highlights the potential of this class of compounds in targeting resistant forms of cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, and how do reaction conditions affect yields?

  • Methodology : The compound can be synthesized via cyclization of 5-aminopyrazole-4-carbonitrile with formamide under reflux in acetic acid, yielding pyrazolo[3,4-d]pyrimidine derivatives. Alternative routes involve reacting 5-aminopyrazole-4-carbonitrile with phenyl isothiocyanate in dimethylformamide to introduce thione groups at the 6-position . Optimization of solvent (e.g., acetic acid vs. DMF) and temperature (reflux vs. room temperature) impacts reaction efficiency. For example, using formamide at 100–120°C yields the core scaffold, while phenyl isothiocyanate requires milder conditions (60–80°C) to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Key techniques include:

  • Melting Point Analysis : Compare observed values (e.g., 212–214°C for related pyrrole derivatives) with literature data .
  • Spectroscopy :
  • IR : Identify NH₂ (3300–3400 cm⁻¹), CN (2200–2250 cm⁻¹), and C=O (1650–1750 cm⁻¹) stretches .
  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For instance, NH₂ protons appear as broad singlets (δ 3.49 ppm in CDCl₃), while aromatic protons show distinct splitting patterns .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 61.67%, H: 4.71%, N: 26.15% for a pyrazole analog) .

Q. What are common functionalization strategies for modifying the pyrazolo[3,4-d]pyrimidine scaffold?

  • Methodology :

  • Substitution at the 4-Amino Group : React with acyl chlorides (e.g., benzoyl chloride) in dry benzene to form N-acylated derivatives .
  • Thione Formation : Treat with phenyl isothiocyanate in DMF to introduce a thione group at the 6-position .
  • Heterocycle Fusion : Use formic acid to cyclize amino groups into fused oxazine or oxazole rings .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like kinase enzymes. For example, 4-amino-substituted derivatives show affinity for purine-binding pockets due to their structural mimicry of adenine .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups at the 3-position enhance kinase inhibition by increasing electrophilicity .

Q. What mechanisms explain unexpected byproducts during Dimroth rearrangements in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodology : Monitor intermediates via LC-MS or in situ NMR. For example, treating 5-amino-1-methylpyrazole-3,4-dicarbonitrile with N-methylformamide generates an imine intermediate (via Dimroth rearrangement), which can undergo ring-opening or recyclization depending on pH. Acidic conditions favor recyclization to the pyrimidine core, while basic conditions lead to degradation .

Q. How do solvent polarity and catalyst choice influence regioselectivity in multi-step functionalization?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions, improving regioselectivity for the 4-amino group .
  • Catalysts : Use p-toluenesulfonic acid (PTSA) in methanol to direct coupling reactions toward the 4-position, as seen in the synthesis of N-aryl derivatives .

Q. What strategies mitigate contradictions in reported melting points or spectral data for derivatives?

  • Methodology :

  • Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. DMF/ethanol mixtures) to isolate stable polymorphs. For example, a derivative may exhibit a 5°C variation in melting point depending on the solvent .
  • Cross-Validation : Compare NMR data across studies. Discrepancies in aromatic proton shifts (δ 7.06–7.68 ppm) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted derivatives?

  • Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction. For instance, crystal structures of tert-butyl-substituted analogs confirm planar pyrimidine rings and dihedral angles between substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Reactant of Route 2
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4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

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